2-(4-ethoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(4-ethoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazinone core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole moiety at position 3. This scaffold is of interest due to its structural complexity and relevance in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-2-30-16-8-6-15(7-9-16)18-13-19-22(29)27(11-12-28(19)25-18)14-20-24-21(26-31-20)17-5-3-4-10-23-17/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOSHYQWMQDGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the ethoxy group and the oxadiazole moiety enhances its interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. For instance, compounds similar to 2-(4-ethoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising results against A549 lung cancer cells. In vitro assays demonstrated that these compounds could inhibit cell growth in a dosage-dependent manner .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Ethoxyphenyl)-... | A549 | 15 | Modulates autophagy |
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo... | A549 | 10 | Induces apoptosis |
| Pyrazolo[1,5-a]pyrazin derivatives | Various | Varies | Inhibits cell proliferation |
Enzyme Inhibition
The oxadiazole moiety in the compound has been associated with various inhibitory activities against key enzymes involved in cancer progression and inflammation. For example, derivatives containing the oxadiazole ring have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrase, which are critical in cancer metabolism and progression .
Table 2: Enzyme Inhibition Activities
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Oxadiazole derivatives | Sirtuin 2 | Competitive | |
| Pyrazolo derivatives | p38 kinase | Non-competitive | |
| Other related compounds | COX enzymes | Mixed-type |
The mechanism through which this compound exerts its biological effects may involve modulation of various signaling pathways. For instance, pyrazolo[1,5-a]pyrazine derivatives have been reported to interfere with essential biochemical pathways related to inflammation and cell proliferation. Specific interactions with cannabinoid receptors (CB1 and CB2) have also been noted, indicating a multifaceted mechanism of action .
Case Studies
A series of case studies have examined the efficacy of similar compounds in clinical settings. One study focused on a derivative that inhibited A549 cell growth significantly more than other tested compounds. This derivative was found to induce apoptosis through mitochondrial pathways and modulate autophagy processes within the cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Substituents
*Estimated based on analogs in .
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group at position 2 enhances lipophilicity compared to phenyl or chlorophenyl groups in analogs . The oxadiazole substituent in the target compound incorporates a pyridin-2-yl group, which may improve metabolic stability and target engagement compared to methyl-oxadiazole or oxazole derivatives .
Pharmacological and Physicochemical Properties
Key Insights :
- Lipophilicity : The ethoxyphenyl and pyridinyl-oxadiazole groups in the target compound likely increase LogP compared to hydroxymethyl-containing analogs, suggesting better membrane permeability but lower aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
